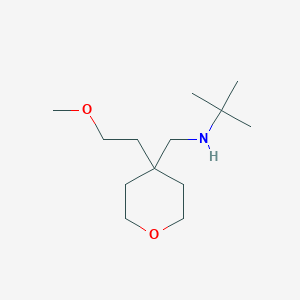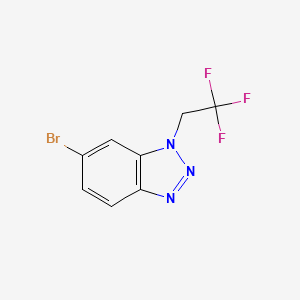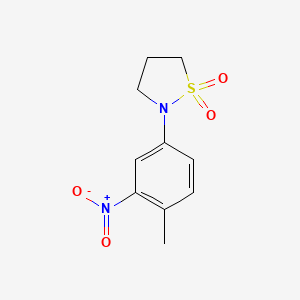![molecular formula C7H13NO B13562885 ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13562885.png)
((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol: is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol typically involves the use of starting materials that can form the bicyclic structure through cyclization reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system. The nitrogen atom can be introduced through subsequent functionalization steps.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and functionalization processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme mechanisms or as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its bicyclic structure can provide stability and specificity in drug-receptor interactions.
Industry: In the industrial sector, this compound can be used in the production of polymers or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism by which ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol exerts its effects depends on its interaction with molecular targets. The nitrogen atom in the bicyclic structure can participate in hydrogen bonding or act as a nucleophile in enzymatic reactions. This allows the compound to modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptan-2-ol: A similar bicyclic compound with a hydroxyl group.
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in the ring.
Bicyclo[2.2.1]heptan-2-one: A ketone derivative of the bicyclic system.
Uniqueness: ((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol is unique due to the presence of the nitrogen atom in the bicyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
[(1S,4S)-2-azabicyclo[2.2.1]heptan-4-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-5-7-2-1-6(3-7)8-4-7/h6,8-9H,1-5H2/t6-,7-/m0/s1 |
Clave InChI |
SSGYWJKDARVKID-BQBZGAKWSA-N |
SMILES isomérico |
C1C[C@@]2(C[C@H]1NC2)CO |
SMILES canónico |
C1CC2(CC1NC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(Tert-butoxy)carbonyl]amino}-2-(2,3-difluorophenoxy)propanoicacid](/img/structure/B13562823.png)




![2-((4-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13562860.png)






